molecular formula C8H15N3O B592751 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one CAS No. 135301-63-2

3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B592751
CAS No.: 135301-63-2
M. Wt: 169.228
InChI Key: IXQIDUXMYQUANV-UHFFFAOYSA-N
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Description

3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diisopropyl hydrazine with a suitable carbonyl compound, followed by cyclization in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for triazole compounds often involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details for this compound would require consultation of industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets would depend on its application. For example, in biological systems, it may inhibit or activate specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    3,5-Dimethyl-1H-1,2,4-triazole: A similar compound with different substituents.

    4-Phenyl-1H-1,2,4-triazole: Another derivative with a phenyl group.

Uniqueness

3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of diisopropyl groups may enhance its stability and lipophilicity, making it suitable for specific applications.

Properties

IUPAC Name

3,4-di(propan-2-yl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQIDUXMYQUANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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